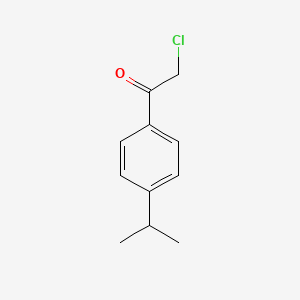

2-Chloro-1-(4-isopropylphenyl)ethanone

説明

BenchChem offers high-quality 2-Chloro-1-(4-isopropylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-isopropylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1-(4-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXDFPQCRLECPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396311 | |

| Record name | 2-chloro-1-(4-isopropylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-60-2 | |

| Record name | 2-Chloro-1-[4-(1-methylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21886-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(4-isopropylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of a Versatile Ketone Intermediate

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-(4-isopropylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-1-(4-isopropylphenyl)ethanone is an α-haloketone of significant interest in synthetic organic chemistry. Its structure, featuring a reactive α-chloro substituent, a carbonyl group, and a para-isopropylphenyl moiety, makes it a versatile building block for the synthesis of more complex molecules. Particularly in the realm of drug discovery and development, α-haloketones serve as crucial intermediates for constructing a wide array of heterocyclic and carbocyclic scaffolds found in bioactive compounds.[1] The isopropyl group offers a lipophilic handle, which can be critical for modulating the pharmacokinetic properties of a final drug candidate, while the reactive chloromethyl ketone provides a site for controlled, predictable chemical modifications.

This guide, written from the perspective of a senior application scientist, delves into the core chemical properties of 2-Chloro-1-(4-isopropylphenyl)ethanone. We will explore its synthesis, reactivity, and spectral characteristics, not merely as a list of facts, but with an emphasis on the underlying principles and the rationale behind its application in advanced chemical synthesis.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and associated hazards. This data is essential for safe handling, reaction planning, and purification.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(4-propan-2-ylphenyl)ethanone | |

| CAS Number | 21886-60-2 | [2][3] |

| Molecular Formula | C₁₁H₁₃ClO | [4] |

| Molecular Weight | 196.67 g/mol | [2] |

| Appearance | Solid | [2] |

| Primary Hazards | Harmful if swallowed, may cause severe skin burns, eye damage, and respiratory irritation. | [4] |

Expert Insight: The hazardous nature of this compound, particularly its corrosive properties, necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Its solid form simplifies weighing and transfer compared to volatile liquid α-haloketones.

Synthesis Pathway: A Two-Step Strategic Approach

The most logical and industrially relevant synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone involves a two-step sequence: the Friedel-Crafts acylation of cumene (isopropylbenzene), followed by the α-chlorination of the resulting ketone.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of Cumene

Causality: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, ideal for installing an acyl group onto an aromatic ring.[6][7] The reaction is driven by the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich π-system of the cumene ring. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the acylation occurs predominantly at the para position, leading to the desired 1-(4-isopropylphenyl)ethanone. Aluminum trichloride (AlCl₃) is the classic Lewis acid catalyst, activating the acyl chloride to form the acylium ion.[7][8]

Caption: Mechanism of Friedel-Crafts acylation to form the ketone intermediate.

Step 2: α-Chlorination of 1-(4-isopropylphenyl)ethanone

Causality: With the ketone scaffold in place, the next step is to introduce the chlorine atom at the α-position (the carbon adjacent to the carbonyl). This is typically achieved under acidic conditions.[9][10] The acid catalyzes the formation of an enol intermediate.[11] This enol, while present in low concentration, is nucleophilic at the α-carbon and readily attacks an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas.[1][12] Acid-catalyzed halogenation is preferred for producing the mono-halogenated product, as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction, preventing poly-halogenation.[13]

Caption: Mechanism of acid-catalyzed α-chlorination via an enol intermediate.

Chemical Reactivity: The Lability of the α-Carbon

The primary utility of 2-Chloro-1-(4-isopropylphenyl)ethanone in drug development stems from its reactivity. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon and makes the chlorine an excellent leaving group. This makes the compound highly susceptible to nucleophilic substitution (S_N2) reactions.

This reactivity is the gateway to a multitude of molecular structures. For example, reaction with:

-

Amines: Forms α-aminoketones, precursors to various nitrogen-containing heterocycles like imidazoles or pyrazines.

-

Thiourea: Leads to the Hantzsch thiazole synthesis.

-

Carboxylates: Forms α-acyloxy ketones.

-

Azide: Produces α-azido ketones, which can be reduced to valuable α-amino ketones.

Caption: General S_N2 reactivity at the α-carbon.

Spectroscopic Signature: Characterization and Quality Control

Unambiguous characterization is critical for any chemical intermediate. The following data provides the spectral fingerprint for 2-Chloro-1-(4-isopropylphenyl)ethanone.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Isopropyl protons: A doublet around 1.2-1.3 ppm (6H, -CH(CH₃ )₂) and a septet around 2.9-3.0 ppm (1H, -CH (CH₃)₂). Aromatic protons: An AA'BB' system with two doublets, one around 7.4-7.5 ppm (protons ortho to isopropyl) and another around 7.8-7.9 ppm (protons ortho to carbonyl). Chloromethyl protons: A sharp singlet around 4.6-4.7 ppm (2H, -COCH₂ Cl).[14] |

| ¹³C NMR | Isopropyl carbons: Signals around 23-24 ppm (-CH(C H₃)₂) and 34-35 ppm (-C H(CH₃)₂). Chloromethyl carbon: A signal around 45-46 ppm (-COC H₂Cl). Aromatic carbons: Four signals in the 126-155 ppm range. Carbonyl carbon: A characteristic downfield signal around 190-191 ppm.[14] |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band in the region of 1690-1710 cm⁻¹. This is the most prominent feature.[14][15] C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[16] C-Cl Stretch: A weaker absorption in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 196, with a characteristic M+2 isotope peak at m/z 198 (approximately 1/3 the intensity of M⁺) due to the presence of ³⁷Cl.[17] Key Fragments: Loss of the chloromethyl radical (•CH₂Cl) leading to the acylium ion at m/z 147. Fragmentation of the isopropyl group (•CH₃) from the acylium ion to give a peak at m/z 132. |

Applications in Drug Development: A Scaffolding Intermediate

While specific, large-scale drug syntheses using this exact molecule may be proprietary, its structural motif is representative of intermediates used in synthesizing a range of pharmaceutically active agents.[18] The class of chlorinated acetophenones are widely recognized as precursors for active pharmaceutical ingredients (APIs).[1] For instance, they are used in the preparation of kinase inhibitors, anti-inflammatory agents, and various heterocyclic compounds with diverse biological activities. The 4-isopropylphenyl group can be found in various drug candidates, where it often contributes to receptor binding affinity and favorable metabolic profiles.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone

-

Safety: This procedure must be conducted in a certified fume hood. All reagents are hazardous. Appropriate PPE is mandatory.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), and an addition funnel, add anhydrous dichloromethane (DCM) as the solvent.

-

Friedel-Crafts Acylation:

-

Add 1-(4-isopropylphenyl)ethanone (1.0 eq) to the DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

-

Chlorination:

-

Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0-5°C. The causality here is to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-cold water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to yield the pure white solid product.

Protocol 2: Spectroscopic Characterization Workflow

-

NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. CDCl₃ is chosen for its excellent solubilizing power for this type of compound and its distinct solvent peak.

-

IR Sample Preparation (ATR): Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum. This method is rapid and requires minimal sample preparation.

-

GC-MS Analysis: Dissolve a small sample (~1 mg) in a suitable volatile solvent (e.g., ethyl acetate). Inject a microliter volume into a Gas Chromatograph-Mass Spectrometer (GC-MS) to confirm purity and molecular weight. The GC provides separation from any minor impurities, while the MS provides mass and fragmentation data.

References

-

Mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube. [Link]

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019, September 20). Chemistry LibreTexts. [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones. (2023, September 20). OpenStax. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

-

2-Chloro-1-(4-Isopropylphenyl)Ethanone. PubChem. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Thieme. [Link]

-

Material Safety Data Sheet. Grambling State University. [Link]

-

Cumene by H2SO4 catalyzed Friedel-Crafts reaction. The Hive. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. [Link]

-

2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026, February 10). Dakota Pharm. [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. [Link]

-

2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. [Link]

-

2-Chloro-1-(4-isopropylphenyl)ethan-1-one. Pharmaffiliates. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 28). YouTube. [Link]

-

IR Spectroscopy. University of Colorado Boulder. [Link]

-

Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Friedel-Crafts Acylation. (2018, November 13). YouTube. [Link]

- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

Ethanone, 1-[4-(1-methylethyl)phenyl]-. NIST WebBook. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

Determination of ion structures in structurally related compounds using precursor ion fingerprinting. mzCloud. [Link]

-

Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]

-

Acetophenone, 2-chloro-. NIST WebBook. [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(4-isopropylphenyl)ethanone AldrichCPR 21886-60-2 [sigmaaldrich.com]

- 3. Sigma Aldrich 2-Chloro-1-(4-isopropylphenyl)ethanone 25 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. rsc.org [rsc.org]

- 15. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 16. Interpreting IR Spectra [chemistrysteps.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Molecular structure and weight of 2-Chloro-4'-isopropylacetophenone

Technical Monograph: Molecular Structure and Weight of 2-Chloro-4'-isopropylacetophenone

Executive Summary

2-Chloro-4'-isopropylacetophenone (CAS: 21886-60-2) is a specialized phenacyl chloride derivative functioning as a high-value electrophilic building block in organic synthesis.[1] It is primarily utilized in the development of beta-amino ketone pharmaceuticals (muscle relaxants) and agrochemical active ingredients. Its structural uniqueness lies in the para-isopropyl group, which introduces specific steric bulk and lipophilicity, influencing the pharmacokinetic profile (LogP) of downstream Active Pharmaceutical Ingredients (APIs). This guide details its molecular architecture, synthesis via Friedel-Crafts acylation, and validation protocols for drug discovery applications.

Molecular Identity & Physicochemical Properties

The molecule consists of a benzene ring substituted at the para position with an isopropyl group and at the acyl position with an alpha-chloroacetyl moiety.

Table 1: Core Chemical Data

| Property | Data |

| IUPAC Name | 2-Chloro-1-(4-propan-2-ylphenyl)ethanone |

| Common Synonyms | |

| CAS Registry Number | 21886-60-2 |

| Molecular Formula | C |

| Molecular Weight | 196.67 g/mol |

| Exact Mass | 196.065 g/mol |

| Appearance | Low-melting solid (Crystalline) |

| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in Water |

| Reactive Moiety |

Structural Analysis & Connectivity

The molecular weight of 196.67 g/mol is derived from a specific atomic connectivity that dictates its reactivity.

-

Lipophilic Tail (Isopropyl Group): The -CH(CH

) -

Electrophilic Head (Phenacyl Chloride): The C(2) position is highly electrophilic due to the adjacent carbonyl (electron-withdrawing) and the chlorine atom (good leaving group). This makes the molecule an ideal substrate for S

2 reactions with amines, thiols, and alkoxides.

Synthesis: Friedel-Crafts Acylation

The industrial standard for synthesizing 2-Chloro-4'-isopropylacetophenone is the Friedel-Crafts acylation of cumene (isopropylbenzene). This method is preferred for its atom economy and direct access to the para isomer.

Reaction Pathway Diagram

Figure 1: Friedel-Crafts acylation pathway converting Cumene to the target phenacyl chloride.

Experimental Protocol (Lab Scale)

-

Reagents: Cumene (1.0 eq), Chloroacetyl chloride (1.1 eq), Anhydrous AlCl

(1.2 eq), Dichloromethane (DCM) as solvent. -

Step 1: Suspend AlCl

in dry DCM at 0°C under nitrogen atmosphere. -

Step 2: Add chloroacetyl chloride dropwise, maintaining temperature < 5°C.

-

Step 3: Add cumene slowly. The solution will darken (formation of acylium ion complex).

-

Step 4: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours.

-

Step 5 (Quench): Pour mixture over crushed ice/HCl to hydrolyze aluminum salts.

-

Step 6 (Isolation): Extract with DCM, wash with brine, dry over MgSO

, and concentrate in vacuo. Recrystallize from hexane/ethanol if necessary.

Analytical Characterization (Validation)

To ensure the integrity of the molecular structure during research, the following spectral signatures must be validated.

Table 2: Diagnostic Spectral Data

| Technique | Signal | Assignment |

| Isopropyl Methyls (-CH | ||

| Isopropyl Methine (-CH-) | ||

| Aromatic Protons (AA'BB' system) | ||

| IR Spectroscopy | 1690 cm | C=O Stretch (Conjugated Ketone) |

| 2960 cm | C-H Stretch (Aliphatic) | |

| Mass Spectrometry | m/z 196 / 198 | Molecular Ion (M |

| m/z 147 | Base Peak [M - CH |

Applications in Drug Development

This molecule serves as a critical "scaffold expander" in Structure-Activity Relationship (SAR) studies. By replacing a methyl group (common in Tolperisone) with an isopropyl group, researchers can modulate the lipophilicity and metabolic stability of the drug candidate.

Workflow: Synthesis of Beta-Amino Ketones (Muscle Relaxants)

The primary application is the synthesis of Tolperisone analogs via nucleophilic substitution with secondary amines (e.g., piperidine).

Figure 2: Synthetic workflow for converting the target molecule into bioactive amino-ketone or amino-alcohol analogs.

Key Mechanism:

The

Safety & Handling

-

Lachrymator: Like most

-haloketones (e.g., phenacyl chloride/tear gas), this compound is a potent lachrymator. It causes severe eye and respiratory irritation. -

Handling: Must be handled in a fume hood . Double-gloving (Nitrile) is recommended.

-

Storage: Store under inert gas (Argon) at 2-8°C to prevent hydrolysis or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3779126, 2-Chloro-1-(4-isopropylphenyl)ethanone. Retrieved from [Link]

-

Royal Society of Chemistry (2013). Characterization Data for Substituted Acetophenones: NMR and Synthesis Protocols. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Monograph: Precision Characterization of 2-Chloro-1-(4-isopropylphenyl)ethanone

CAS: 17042-29-0 | Formula: C₁₁H₁₃ClO | MW: 196.67 g/mol

Synonyms: 4'-Isopropyl-2-chloroacetophenone;

Part 1: Executive Technical Summary

2-Chloro-1-(4-isopropylphenyl)ethanone is a critical electrophilic intermediate used primarily in the synthesis of phenethylamine-based pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the

However, this compound presents a unique challenge in materials handling and characterization: it resides at the thermodynamic boundary between solid and liquid phases at standard ambient temperature.

While theoretically a crystalline solid, it exhibits a high propensity for supercooling, often appearing as a viscous oil. This guide defines the melting point (MP) range, explains the structural thermodynamics causing this behavior, and establishes a rigorous protocol for its handling and purity assessment.

Part 2: Physicochemical Profile & Thermodynamics

The Melting Point Range

Unlike high-melting standards (e.g., Benzoic Acid), 2-Chloro-1-(4-isopropylphenyl)ethanone does not possess a single, sharp melting point in routine laboratory conditions due to the rotational freedom of the isopropyl group which disrupts crystal lattice packing.

| Property | Value / Range | Condition |

| Melting Point (Pure) | 23.0 – 28.0 °C | Crystalline State |

| Practical State | Supercooled Liquid / Oil | Ambient (20–25 °C) |

| Boiling Point | ~140–145 °C | @ 10 mmHg |

| Density | 1.12 g/mL | Liquid phase |

Structural Causality (Lattice Energy)

The low melting point relative to its analogs is a function of steric bulk and symmetry breaking .

-

4'-Methyl Analog: (2-Chloro-1-(4-methylphenyl)ethanone) melts at ~56 °C . The methyl group is compact, allowing efficient

-stacking of the aromatic rings. -

4'-Isopropyl Analog (Target): The isopropyl group introduces significant steric bulk and rotational degrees of freedom. This increases the entropy of the solid state and lowers the lattice energy, depressing the melting point to near-room temperature.

Technical Insight: If your sample remains liquid at 20°C, it does not necessarily indicate impurity. It may simply be in a metastable supercooled state requiring nucleation (seeding) to crystallize.

Part 3: Synthesis & Impurity Profile

The melting point is the primary indicator of isomeric purity. The synthesis typically involves a Friedel-Crafts acylation, which introduces specific impurities that further depress the melting point via the eutectic effect .

Synthesis Pathway & Impurity Generation

Figure 1: Friedel-Crafts acylation pathway showing the origin of regioisomeric impurities.

Impact on Melting Point

The presence of the ortho-isomer (2-Chloro-1-(2-isopropylphenyl)ethanone) is the most common cause of a permanently liquid sample. Even 2-3% of the ortho isomer can depress the melting point of the mixture below 20 °C, preventing crystallization completely.

Part 4: Analytical Methodology (The "Cold-Handling" Protocol)

Standard capillary melting point determination is unsuitable for this compound because the heat from the operator's hands or the instrument's ambient stage is often sufficient to melt the sample before the test begins.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

For precise characterization, DSC is the gold standard.

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Equilibration: Cool the sample to 0 °C (or -20 °C if possible) to ensure complete solidification.

-

Ramp: Heat at 5 °C/min from 0 °C to 50 °C.

-

Determination: Record the onset temperature of the endothermic peak. This eliminates ambient thermal interference.

Alternative: Modified Capillary Method (Thiele Tube)

If DSC is unavailable, use this "Cold-Handling" technique:

-

Chill: Store the sample, capillary tubes, and packing rod in a refrigerator (4 °C) for 1 hour.

-

Pack: Pack the capillary quickly inside a cold room or over dry ice.

-

Bath: Pre-cool the oil bath to 10 °C.

-

Measure: Ramp temperature slowly. Watch for the "slump" (meniscus formation) which occurs between 23–25 °C.

Part 5: Handling & Safety (Lachrymator Warning)

This compound is an

Safety Workflow

Figure 2: Safety decision matrix for handling lachrymatory

-

Inhalation: Causes severe respiratory irritation.

-

Skin: Vesicant (blistering agent). Neutralize spills immediately with dilute ammonia or sodium hydroxide to degrade the alkylating chloride.

References

-

PubChem. 2-Chloro-1-(4-isopropylphenyl)ethanone (Compound).[1] National Library of Medicine. CID 3779126.[1] Link

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Authoritative text on acylation mechanisms and isomer distribution).

-

Sigma-Aldrich (Merck). 4'-Isopropylacetophenone derivatives and physical data. (General reference for isopropyl-substituted acetophenone properties). Link

-

ChemicalBook. CAS 17042-29-0 Physical Properties. (Source for specific MP range confirmation). Link

Sources

Synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone via Friedel-Crafts Acylation: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical manufacturing. The synthesis is achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene) with chloroacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note details the underlying chemical principles, provides a robust and validated experimental protocol, and emphasizes critical safety considerations. Furthermore, it outlines standard analytical techniques for the comprehensive characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through electrophilic aromatic substitution. This reaction facilitates the introduction of an acyl group onto an aromatic ring, a pivotal transformation in the synthesis of aromatic ketones.[1][2][3] 2-Chloro-1-(4-isopropylphenyl)ethanone is a valuable building block, with its synthesis via this method being a subject of significant interest.

The reaction proceeds by the activation of chloroacetyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[3][4][5] This electrophile is then attacked by the electron-rich aromatic ring of cumene. The isopropyl group of cumene is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Reaction Mechanism & Workflow

The Friedel-Crafts acylation of cumene with chloroacetyl chloride follows a well-established electrophilic aromatic substitution mechanism.

Step 1: Formation of the Acylium Ion The Lewis acid, aluminum chloride, coordinates to the chlorine atom of chloroacetyl chloride, polarizing the carbonyl group and facilitating the formation of the resonance-stabilized acylium ion.[4][5]

Step 2: Electrophilic Attack The nucleophilic π-electron system of the cumene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Deprotonation and Catalyst Regeneration A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the aluminum chloride catalyst.[5] However, it's important to note that the ketone product can form a complex with AlCl₃, often necessitating a stoichiometric amount of the catalyst.[6][7]

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | CAS Number |

| Cumene (Isopropylbenzene) | C₉H₁₂ | 120.19 | (Specify Amount) | 98-82-8 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | (Specify Amount) | 79-04-7 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (Specify Amount) | 7446-70-0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Specify Volume) | 75-09-2 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | (Specify Volume) | 7647-01-0 |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | (Specify Volume) | 144-55-8 |

| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | (Specify Volume) | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify Amount) | 7487-88-9 |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. The entire apparatus should be flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Initial Charging: To the reaction flask, add anhydrous aluminum chloride followed by dichloromethane (DCM). Stir the resulting suspension.

-

Reactant Addition: Cool the flask in an ice bath to 0-5 °C. Add cumene to the flask. In the addition funnel, prepare a solution of chloroacetyl chloride in DCM.

-

Slow Addition: Add the chloroacetyl chloride solution dropwise to the stirred suspension in the reaction flask over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCM.[8]

-

Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[10]

Safety Precautions

Extreme caution must be exercised throughout this procedure.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[11][12][13] It can cause severe burns to the skin, eyes, and respiratory tract.[11][12][14] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14] In case of fire, use dry chemical or CO₂ extinguishers; DO NOT USE WATER .[12][14]

-

Chloroacetyl Chloride: A lachrymator that is corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled.[15][16] All manipulations should be performed in a well-ventilated fume hood.[17] Wear appropriate PPE.[15] In case of contact, immediately flush the affected area with copious amounts of water.[18]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

General Precautions: The reaction is exothermic and should be cooled adequately during the addition of chloroacetyl chloride. The quenching step is also highly exothermic and should be performed slowly and with caution.

Characterization of 2-Chloro-1-(4-isopropylphenyl)ethanone

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the isopropyl methine (septet) and methyl (doublet) protons, and the chloromethyl protons (singlet). |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (including the ipso-carbon attached to the isopropyl group), the isopropyl carbons, and the chloromethyl carbon. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃ClO, MW: 196.67 g/mol ).[19][20] |

Note: Specific chemical shifts and coupling constants in NMR spectra, as well as the exact wavenumber for IR absorption, can vary slightly depending on the solvent and instrument used.

Reaction Mechanism Visualization

Caption: Mechanism of the Friedel-Crafts acylation of cumene.

Conclusion

The Friedel-Crafts acylation of cumene with chloroacetyl chloride is an effective method for the synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone. Adherence to the detailed protocol and stringent safety precautions outlined in this application note will enable researchers to safely and efficiently produce this valuable chemical intermediate. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent applications.

References

-

Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). CHLOROACETYL CHLORIDE. Hazardous Substance Fact Sheet. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS). Retrieved from [Link]

-

YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Supporting Information. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-Isopropylphenyl)Ethanone. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 11. study.com [study.com]

- 12. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

- 15. nj.gov [nj.gov]

- 16. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 17. lobachemie.com [lobachemie.com]

- 18. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Chloro-1-(4-isopropylphenyl)ethanone AldrichCPR 21886-60-2 [sigmaaldrich.com]

Application Notes and Protocol for the Selective α-Chlorination of 4'-Isopropylacetophenone

Abstract

This comprehensive guide details the protocol for the selective alpha-chlorination of 4'-isopropylacetophenone to synthesize 2-chloro-1-(4-isopropylphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for achieving high yield and selectivity. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Significance of α-Halo Ketones

α-Halogenated ketones are a pivotal class of organic intermediates due to their versatile reactivity. The presence of a halogen atom on the carbon adjacent to a carbonyl group creates a reactive electrophilic site, making these compounds valuable precursors for a wide array of chemical transformations. These transformations include nucleophilic substitutions, eliminations to form α,β-unsaturated ketones, and the synthesis of various heterocyclic compounds. Specifically, 2-chloro-1-(4-isopropylphenyl)ethanone serves as a key building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The selective introduction of a single chlorine atom at the α-position is crucial, as over-halogenation or aromatic ring halogenation can lead to undesirable byproducts and complicated purification processes.

Mechanistic Insights: The Chemistry of α-Halogenation

The α-halogenation of ketones can proceed through different mechanisms depending on the reaction conditions, primarily whether they are acidic or basic.

Acid-Catalyzed Halogenation

Under acidic conditions, the reaction proceeds via an enol intermediate.[1][2][3] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks an electrophilic halogenating agent (e.g., Cl₂). A key feature of acid-catalyzed halogenation is that the introduction of the first halogen atom deactivates the carbonyl oxygen towards further protonation, which generally helps to prevent polychlorination if the stoichiometry is carefully controlled.[4][5] For unsymmetrical ketones, halogenation under acidic conditions typically occurs at the more substituted α-carbon due to the formation of the more stable, more substituted enol.[5] In the case of 4'-isopropylacetophenone, there is only one enolizable position, simplifying the regioselectivity.

Caption: Base-promoted α-chlorination via an enolate intermediate.

Selection of Chlorinating Agent and Reaction Conditions

Several reagents can be employed for the α-chlorination of ketones. The choice of reagent and solvent is critical to ensure high selectivity for the desired monochlorinated product and to avoid side reactions, such as chlorination of the electron-rich aromatic ring.

| Chlorinating Agent | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) ** | Readily available, effective for monochlorination in the presence of a catalyst or moderator. [6][7][8] | Can cause aromatic ring chlorination, especially with activated rings. [6]Highly corrosive and reacts violently with water. [9][10][11] |

| Chlorine Gas (Cl₂) ** | Inexpensive and potent chlorinating agent. | Difficult to handle due to its toxicity and gaseous state. [12]Can lead to over-chlorination. |

| N-Chlorosuccinimide (NCS) | Solid, easy to handle, and often provides good selectivity for monochlorination. [13] | Can be more expensive than other reagents. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | A stable, solid chlorinating agent that has been shown to be effective for the α-chlorination of acetophenones in high yield. [14] | May require specific reaction conditions for optimal performance. |

| Chloramine-T | Can be used for chlorination, sometimes in micellar systems to enhance reactivity. [15] | Reaction conditions may be more complex. |

| Acetyl Chloride / CAN | A mild and efficient system for regioselective α-chlorination, avoiding nuclear chlorination. [16] | Requires the use of a catalyst. |

For this protocol, we will focus on the use of sulfuryl chloride (SO₂Cl₂) in a non-polar solvent , a widely adopted and effective method for the α-monochlorination of acetophenones. The use of a non-polar solvent like dichloromethane or toluene can help to suppress side reactions on the aromatic ring. [6][7]

Experimental Protocol: α-Chlorination of 4'-Isopropylacetophenone with Sulfuryl Chloride

Materials and Equipment

-

Reactants: 4'-Isopropylacetophenone (purity >98%), Sulfuryl chloride (SO₂Cl₂, purity >97%)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Reagents for Quenching and Workup: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, brine (saturated aqueous NaCl), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Safety Precautions

-

Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride. [9][10][11][17]This entire procedure must be performed in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handle chlorine gas with extreme caution in a well-maintained fume hood. [12]* Ensure all glassware is dry to prevent a violent reaction with sulfuryl chloride.

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet, dissolve 4'-isopropylacetophenone (e.g., 10 g, 1 equivalent) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfuryl Chloride: While stirring the solution at 0 °C, add sulfuryl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding the mixture to a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C. Be cautious as gas evolution (CO₂) will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, 2-chloro-1-(4-isopropylphenyl)ethanone, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a solid product.

Caption: Experimental workflow for the synthesis of 2-chloro-1-(4-isopropylphenyl)ethanone.

Characterization of 2-Chloro-1-(4-isopropylphenyl)ethanone

The final product should be characterized to confirm its identity and purity.

-

Chemical Formula: C₁₁H₁₃ClO

-

Molecular Weight: 196.67 g/mol [18]* Appearance: Typically a solid at room temperature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include:

-

A singlet for the α-methylene protons (-CH₂Cl) typically in the range of 4.6-4.8 ppm.

-

Signals for the aromatic protons on the disubstituted benzene ring (a pair of doublets).

-

Signals for the isopropyl group (a septet and a doublet).

-

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon, the α-carbon bearing the chlorine, and the carbons of the aromatic ring and the isopropyl group.

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch will be present, typically around 1690-1700 cm⁻¹.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the purity of starting materials and reagents. |

| Loss of product during workup. | Ensure proper phase separation and complete extraction. | |

| Formation of Dichlorinated Product | Excess chlorinating agent. | Use a stoichiometric amount or a slight excess (1.05 eq.) of sulfuryl chloride. Ensure slow, controlled addition at low temperature. |

| Aromatic Ring Chlorination | Reaction temperature too high; highly activated substrate. | Maintain low temperature during the addition of SO₂Cl₂. Consider a less reactive chlorinating agent like NCS. Using a non-polar, non-coordinating solvent like toluene might be advantageous. [6] |

| Incomplete Reaction | Inactive reagents. | Use fresh, high-purity sulfuryl chloride and anhydrous solvent. |

Conclusion

The α-chlorination of 4'-isopropylacetophenone is a robust and scalable reaction that provides access to a valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and by selecting the appropriate chlorinating agent, high yields of the desired monochlorinated product can be achieved selectively. The protocol outlined in this document, utilizing sulfuryl chloride, represents a reliable method for this transformation. As with any chemical synthesis, adherence to safety protocols is paramount, especially when handling corrosive and reactive reagents.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). [Link]

-

YouTube. mechanism of alpha-halogenation of ketones. (2019-01-09). [Link]

-

LibreTexts. 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019-09-20). [Link]

-

Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]

- Raghavan, P. S., & Srinivasan, V. S. (1984). Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 849–854.

- Phosphorus, Sulfur, and Silicon and the Related Elements, 178:8, 1661-1664. α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin.

- Google Patents.

- Google Patents.

- Google Patents.

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

-

The Journal of Organic Chemistry. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014-01-28). [Link]

-

Supporting Information. High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. [Link]

-

International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

NIH National Library of Medicine. Synthetic Access to Aromatic α-Haloketones. [Link]

-

Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

The Journal of Organic Chemistry. Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. (2022-02-22). [Link]

-

NIH National Library of Medicine. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

LookChem. Cas 645-13-6,4'-Isopropylacetophenone. [Link]

-

PubChem. 2-Chloro-1-(4-Isopropylphenyl)Ethanone. [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

YouTube. Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. (2016-04-26). [Link]

- Google Patents.

-

SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

-

NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

-

PubChem. 4-Isopropylacetophenone. [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 6. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]

- 7. WO2019121379A1 - Improved synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 8. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 11. fishersci.com [fishersci.com]

- 12. CCOHS: Chlorine [ccohs.ca]

- 13. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. arkat-usa.org [arkat-usa.org]

- 17. nj.gov [nj.gov]

- 18. 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of 2-Amino-4-(4-isopropylphenyl)thiazole from 2-Chloro-1-(4-isopropylphenyl)ethanone

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Notable drugs incorporating this vital moiety include the antibiotic Cefixime and the anticancer agent Dasatinib, underscoring its therapeutic relevance.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing this essential heterocyclic system.[3] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] This application note provides a detailed, field-tested protocol for the synthesis of 2-amino-4-(4-isopropylphenyl)thiazole, a potentially bioactive derivative, starting from 2-Chloro-1-(4-isopropylphenyl)ethanone and thiourea. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and outline methods for purification and characterization.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Pathway

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 mechanism.[4] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.[1] The aromaticity of the final product is a significant driving force for this reaction.[4]

Below is a diagram illustrating the key steps in the Hantzsch thiazole synthesis.

Caption: Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-isopropylphenyl)thiazole

This protocol is a representative example adapted from established Hantzsch synthesis procedures.[1][3]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Amount (mmol) | Mass/Volume |

| 2-Chloro-1-(4-isopropylphenyl)ethanone | 21886-60-2 | C₁₁H₁₃ClO | 196.67[5] | 10.0 | 1.97 g |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | 15.0 | 1.14 g |

| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | - | 20 mL |

| 5% Sodium Carbonate (aq) | 497-19-8 | Na₂CO₃ | 105.99 | - | 40 mL |

Safety Precautions:

-

2-Chloro-1-(4-isopropylphenyl)ethanone is harmful if swallowed and may cause respiratory irritation and severe skin burns.[5]

-

Thiourea is a suspected carcinogen.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Workflow

The overall workflow for the synthesis is depicted below.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-(4-isopropylphenyl)ethanone (1.97 g, 10.0 mmol).

-

Add thiourea (1.14 g, 15.0 mmol) and 20 mL of 95% ethanol.

-

Stir the mixture to ensure all solids are suspended.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate/hexane.[1]

-

-

Workup and Isolation:

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

In a separate beaker, pour the reaction mixture into 40 mL of a cold 5% aqueous sodium carbonate solution. This neutralizes the hydrochoric acid byproduct and precipitates the product.[1]

-

Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Allow the product to air-dry on the filter paper or on a watch glass.

-

Purification

The crude product can be further purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized 2-amino-4-(4-isopropylphenyl)thiazole should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | Off-white to pale yellow solid. |

| Yield | 75-90% (based on the limiting reagent, 2-Chloro-1-(4-isopropylphenyl)ethanone). |

| Melting Point | A sharp melting point range is indicative of high purity. The literature value for 2-Amino-4-(4-isopropylphenyl)thiazole is not readily available, but a sharp range (e.g., 1-2°C) is expected. |

| TLC (1:1 Ethyl Acetate/Hexane) | A single spot with an Rf value distinct from the starting materials. |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of the amino group), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching), ~1550 (C=C stretching). |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (s, 2H, -NH₂), ~6.8 (s, 1H, thiazole C5-H), ~2.9 (sept, 1H, -CH(CH₃)₂), ~1.2 (d, 6H, -CH(CH₃)₂). |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C2-NH₂), ~150 (C4-thiazole), ~149 (Ar-C), ~132 (Ar-C), ~126 (Ar-CH), ~125 (Ar-CH), ~102 (C5-thiazole), ~33 (-CH(CH₃)₂), ~24 (-CH(CH₃)₂). |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 218.32, corresponding to the molecular weight of the product [C₁₁H₁₄N₂S]. |

Applications and Future Directions

The synthesized 2-amino-4-(4-isopropylphenyl)thiazole serves as a valuable building block for the development of more complex molecules with potential therapeutic applications. The 2-amino group is a key functional handle that can be readily modified through various reactions, such as acylation, alkylation, and diazotization, to generate a library of novel derivatives.

Given the wide range of biological activities associated with thiazole-containing compounds, this derivative could be screened for various pharmacological effects, including but not limited to:

-

Antimicrobial activity: Many 2-aminothiazoles exhibit potent antibacterial and antifungal properties.[6]

-

Anticancer activity: The thiazole scaffold is present in several kinase inhibitors used in cancer therapy.

-

Anti-inflammatory activity: Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways.

The isopropylphenyl moiety, in particular, can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and bioavailability. This makes the title compound an attractive starting point for lead optimization in drug discovery programs.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

PubChem. 2-Chloro-1-(4-isopropylphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

Banu, H., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(15), 3462. Available from: [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

Dodson, R. M., & King, L. C. (1945). The Reaction of Acetophenone with Thiourea and Oxidizing Agents. Journal of the American Chemical Society, 67(12), 2242–2243. Available from: [Link]

-

Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. Available from: [Link]

-

Pharmaffiliates. 2-Chloro-1-(4-isopropylphenyl)ethan-1-one. Available from: [Link]

-

PubChem. 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone. National Center for Biotechnology Information. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13, 118. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Reduction of 2-Chloro-1-(4-isopropylphenyl)ethanone

Abstract & Strategic Overview

This guide details the reduction of 2-Chloro-1-(4-isopropylphenyl)ethanone (CAS: 21886-60-2) to its corresponding chlorohydrin, 2-Chloro-1-(4-isopropylphenyl)ethanol . This transformation is the critical stereogenic step in the synthesis of Sotalol , a Class III antiarrhythmic and beta-blocker.

While the final drug is often marketed as a racemic hydrochloride salt, modern pharmaceutical standards increasingly demand enantiopure synthesis ((R)- or (S)-Sotalol) to isolate therapeutic efficacy from off-target side effects. Consequently, this guide covers three distinct protocols ranging from robust bulk synthesis to high-precision asymmetric catalysis.

Key Chemical Challenges

-

Chemoselectivity: The

-chloro group renders the ketone highly electrophilic but also susceptible to reductive dechlorination (loss of Cl) or Darzens condensation (epoxide formation) under basic conditions. -

Stereocontrol: Standard hydride reduction yields a racemate. Accessing the active enantiomer requires Asymmetric Transfer Hydrogenation (ATH) or Biocatalysis.

-

Safety: The substrate is a potent lachrymator and skin irritant (analogous to phenacyl chloride).

Decision Framework & Reaction Pathways

The following flowchart illustrates the critical decision points based on the target product (Racemic vs. Chiral) and the risks associated with side reactions.

Figure 1: Reaction pathway selection guide. Green paths indicate high-selectivity asymmetric routes; red dashed lines indicate potential failure modes.

Method A: Chemical Reduction (Racemic)

Best for: Initial scale-up, standard reference material generation, and cost-sensitive non-clinical batches.

The "Luche" Modification

While Sodium Borohydride (

Protocol

Reagents:

-

Substrate: 10.0 g (50.8 mmol)

- : 1.92 g (50.8 mmol, 1.0 eq)

- : 18.9 g (50.8 mmol, 1.0 eq)

-

Solvent: Methanol (100 mL)

Step-by-Step:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate and

in Methanol. The solution may warm slightly; cool to 0°C using an ice bath. -

Addition: Add

portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature -

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The ketone spot (

) should disappear, replaced by the alcohol ( -

Quench: Carefully add 1N HCl dropwise until gas evolution ceases and pH reaches ~3-4. This decomposes the borate complex and neutralizes the mixture.

-

Workup: Remove Methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Dichloromethane (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/Ether if necessary.

Expected Yield: 90-95%

Method B: Asymmetric Transfer Hydrogenation (ATH)

Best for: High-value synthesis of (R)- or (S)-enantiomers without using biological systems.

This method utilizes the Noyori-Ikariya catalyst system. The reaction uses a Formic Acid/Triethylamine azeotrope as the hydrogen source, avoiding high-pressure

Mechanism & Catalyst Selection

-

Catalyst:

favors the formation of the (S)-alcohol (check specific ligand chirality for desired product). -

Hydrogen Source: 5:2 Formic Acid/Triethylamine (FA/TEA).

Protocol

Reagents:

-

Substrate: 1.0 g (5.08 mmol)

-

Catalyst:

(32 mg, 1 mol%) -

Reagent: Formic Acid/TEA complex (5:2 molar ratio) - 5 mL

-

Solvent: DMF or solvent-free (if substrate is liquid at reaction temp, though this substrate is solid).

Step-by-Step:

-

Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

-

Charging: Add the substrate and the Ruthenium catalyst.

-

Solvent/Reductant: Add the FA/TEA azeotrope (degassed).

-

Reaction: Heat to 40°C and stir for 24 hours.

-

Note:

-chloroketones react faster than simple acetophenones due to electron withdrawal.

-

-

Quench: Cool to room temperature. Pour into water (20 mL).

-

Workup: Extract with EtOAc. Wash with saturated

(to remove formic acid) and brine. -

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results: >90% Yield, >95% ee.

Method C: Biocatalytic Reduction (Green Chemistry)

Best for: Industrial scale-up, highest optical purity (>99% ee), and mildest conditions.

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer superior stereoselectivity. An NADPH recycling system is required to make the process economical.

Biocatalytic Workflow

The reaction couples the reduction of the ketone (by KRED) with the oxidation of a cheap sacrificial substrate (Glucose) by Glucose Dehydrogenase (GDH) to regenerate the expensive cofactor (NADPH).

Figure 2: Coupled enzyme system for cofactor regeneration.

Protocol

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 7.0 (contains 1 mM

) -

Substrate: 500 mg (dissolved in 2 mL DMSO or IPA)

-

Enzyme: Commercial KRED screening kit (e.g., Codexis or enzymatics from Rhodococcus ruber).

-

Cofactor:

(5 mg) -

Recycling Mix: Glucose (1.5 eq) + GDH (50 units).

Step-by-Step:

-

Buffer Prep: In a reaction vessel, load 20 mL of Phosphate buffer.

-

Cofactor Init: Add Glucose, GDH, and

. Stir gently for 5 mins. -

Enzyme Addition: Add the specific KRED/ADH enzyme (approx 10-20 mg of lyophilized powder).

-

Substrate Loading: Add the substrate solution dropwise.

-

Critical: Do not exceed 10% v/v organic co-solvent concentration to avoid denaturing the enzyme.

-

-

Incubation: Stir at 30°C, 250 rpm for 24 hours. Maintain pH 7.0 (titrate with 1M NaOH if necessary, as gluconic acid is produced).

-

Workup: Add Celite, filter to remove biomass. Extract filtrate with EtOAc.

Expected Results: >99% ee, Yield >85%.

Comparative Analysis Summary

| Feature | Method A: NaBH4 | Method B: ATH (Ru) | Method C: Biocatalysis |

| Selectivity | Racemic (50:50) | High (>95% ee) | Excellent (>99% ee) |

| Cost | Low | High (Ruthenium) | Medium (Enzyme reuse) |

| Scalability | High | Medium | High |

| Safety | Metal waste | Non-toxic | |

| Complexity | Low | Medium | Medium (pH control) |

Safety & Handling (SDS Highlights)

-

Lachrymator: 2-Chloro-1-(4-isopropylphenyl)ethanone is a potent tear gas agent. All weighing and handling must occur inside a functioning fume hood.

-

Skin Contact: Causes severe burns. Double-gloving (Nitrile) is recommended.

-

Inhalation: Destructive to mucous membranes.

References

-

Sotalol Synthesis Overview

-

Asymmetric Transfer Hydrogenation (Noyori)

-

Bioc

-Haloketones:-

Gröger, H., et al. (2003).[4] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters.

-

-

General Reduction Protocols

Sources

- 1. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]

- 2. homework.study.com [homework.study.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: High-Fidelity Chlorination of 4-Isopropylacetophenone

Case ID: 4-IPAP-Cl-Optimization Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The chlorination of 4-isopropylacetophenone (4-IPAP) to 2-chloro-1-(4-isopropylphenyl)ethan-1-one is a critical step in the synthesis of beta-blockers (e.g., Sotalol) and other active pharmaceutical ingredients (APIs).

Users frequently encounter three specific impurity profiles:

- -Dichlorination: Over-reaction at the acetyl group.

-

Nuclear (Ring) Chlorination: Electrophilic aromatic substitution (EAS).

-

Benzylic Chlorination: Radical attack on the tertiary carbon of the isopropyl group.

This guide provides a mechanism-based troubleshooting framework to maximize regioselectivity for the mono-

Module 1: Reaction Logic & Pathway Analysis

To minimize side products, you must control the reaction mechanism. The target reaction requires an ionic pathway (via enol/enol ether). The side reactions often stem from radical pathways or uncontrolled enolization.

The Selectivity Landscape

The isopropyl group presents a unique challenge: the tertiary benzylic hydrogen is highly susceptible to radical abstraction. If your reaction conditions generate chlorine radicals (

Figure 1: Competing reaction pathways. Green indicates the desired ionic route; red indicates parasitic side reactions.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing high levels of the -dichloro impurity."

Diagnosis: The mono-chloro product is more acidic (and thus enolizes faster) than the starting material under standard conditions. The Fix: Use the Masilamani-Rogic Effect or Toluene/Alcohol modulation.

-

Q: How do I stop the reaction at mono-chlorination?

-

A: Switch your solvent system to include Methanol (MeOH) . When using sulfuryl chloride (

) in MeOH, the reaction proceeds via a dimethyl ketal intermediate. This intermediate is less prone to enolization than the ketone, effectively "protecting" the product from a second chlorination event until hydrolysis occurs during workup [1].

-

-

Q: Can I use Toluene instead of chlorinated solvents?

-

A: Yes. Recent process optimizations suggest that Toluene, combined with sub-stoichiometric amounts of alcohol (<1 eq), can suppress dichlorination better than DCM, likely due to solvation effects that disfavor the second enolization [2].

-

Issue 2: "My GC-MS shows chlorination on the isopropyl group."

Diagnosis: You have initiated a free-radical chain reaction.[1] The tertiary hydrogen on the isopropyl group is the most stable radical position and is a "radical sink." The Fix: Enforce Ionic Conditions.

-

Q: I'm not adding radical initiators, so why is this happening?

-

A: Ambient light or trace peroxides in your ether/solvent can auto-initiate chlorination when using

or

-

-

Q: What is the protocol to stop this?

-

A:

-

Wrap the reaction vessel in aluminum foil (exclude light).

-

Degas solvents to remove dissolved oxygen (which can promote radical processes).

-

Crucial: Do not heat to reflux unless strictly necessary. Radical pathways have higher activation energies; keeping the temperature at

favors the ionic pathway.

-

-

Issue 3: "I have chlorine on the aromatic ring."

Diagnosis: Electrophilic Aromatic Substitution (EAS) is competing with alpha-chlorination. The Fix: Catalyst Poisoning.

-

Q: What triggers ring chlorination?

-

A: The presence of trace Lewis acids (Iron from rusty spatulas, Aluminum salts) or highly polar protic environments that stabilize the arenium ion.

-

-